N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O2 and its molecular weight is 357.361. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry
A study explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing coordination compounds with biological relevance (Chkirate et al., 2019).
Enzyme Inhibition
Research on BPTES analogs, which are inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer metabolism, included the development of compounds with similar structures to the pyrazol-1-yl acetamide framework. These analogs showed potential as more potent GLS inhibitors with improved drug-like properties (Shukla et al., 2012).
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to pyrazol-1-yl acetamides, was reported as selective ligands for the translocator protein (18 kDa), which is an early biomarker for neuroinflammation. This highlights the role of such derivatives in synthesizing radioligands for positron emission tomography (PET) imaging to study neuroinflammatory processes (Damont et al., 2015).
Synthesis of Novel Compounds
Research into the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity showcases the chemical versatility and therapeutic potential of pyrazol-1-yl acetamide derivatives. These compounds were found to have significant anti-inflammatory activities, demonstrating the utility of pyrazol-1-yl acetamide derivatives in synthesizing biologically active molecules (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-16-3-1-14(2-4-16)15-11-23-24(12-15)13-19(25)22-9-10-26-18-7-5-17(21)6-8-18/h1-8,11-12H,9-10,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVORIHEPWFLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCOC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.